

Application Notes and Protocols for Veledimex Racemate Delivery in In Vivo Studies

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Compound of Interest

Compound Name: *Veledimex racemate*

Cat. No.: *B560628*

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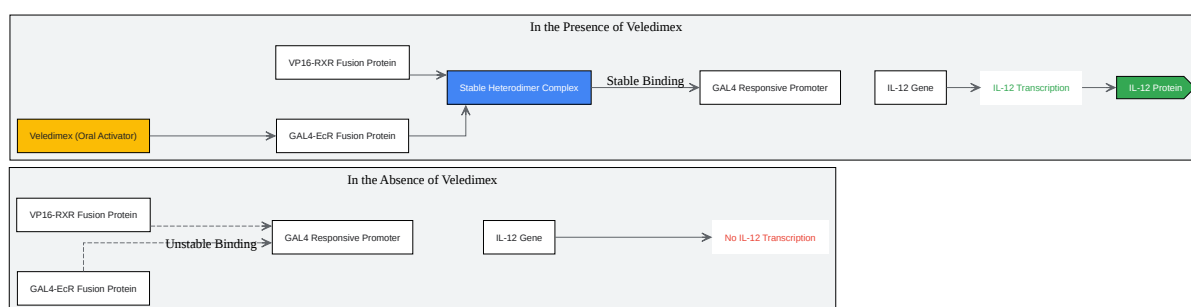
Introduction

Veledimex racemate is a small molecule activator ligand essential for the function of the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. In preclinical and clinical studies, Veledimex is used to control the expression of therapeutic genes, most notably Interleukin-12 (IL-12), delivered via a viral vector such as Ad-RTS-hIL-12. This inducible system allows for localized and regulated production of potent immunomodulatory cytokines, like IL-12, to enhance anti-tumor immunity while minimizing systemic toxicity. The primary route of administration for Veledimex in both human and animal studies is oral.[1][2] These notes provide detailed protocols and data for the in vivo delivery of **Veledimex racemate** in preclinical research settings, with a focus on rodent models of cancer.

Mechanism of Action: The RheoSwitch Therapeutic System® (RTS®)

The RheoSwitch Therapeutic System® (RTS®) is a two-component inducible gene expression system. It consists of two fusion proteins: one is a modified ecdysone receptor (EcR) fused to a GAL4 DNA-binding domain, and the second is a chimeric retinoid X receptor (RXR) fused to the VP16 transcription activation domain. In the absence of an activator ligand, these two proteins form an unstable heterodimer that does not activate gene transcription.

Veledimex acts as the specific oral activator ligand for this system. Upon administration, Veledimex binds to the EcR fusion protein, stabilizing the heterodimer complex of the two fusion proteins. This stable complex then binds to a GAL4-responsive promoter, driving the transcription of the target therapeutic gene, such as IL-12.[3] The expression of the therapeutic gene can be modulated by adjusting the dose and frequency of Veledimex administration.[1] Discontinuation of Veledimex leads to the cessation of target gene expression.[2]



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Mechanism of the RheoSwitch Therapeutic System® activated by Veledimex.

Experimental Protocols

The following protocols are based on preclinical studies using Veledimex in combination with an adenoviral vector expressing IL-12 (Ad-RTS-mIL-12) in a murine glioma model.

Animal Model and Tumor Implantation

- Animal Strain: C57BL/6 mice are commonly used for syngeneic glioma models.
- Tumor Cell Line: GL-261 glioma cells.
- Procedure:
 - Culture GL-261 cells under standard conditions.
 - On the day of implantation, harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.
 - Anesthetize mice using an approved institutional protocol.
 - Using a stereotactic frame, intracranially implant 5-10 day old GL-261 gliomas.

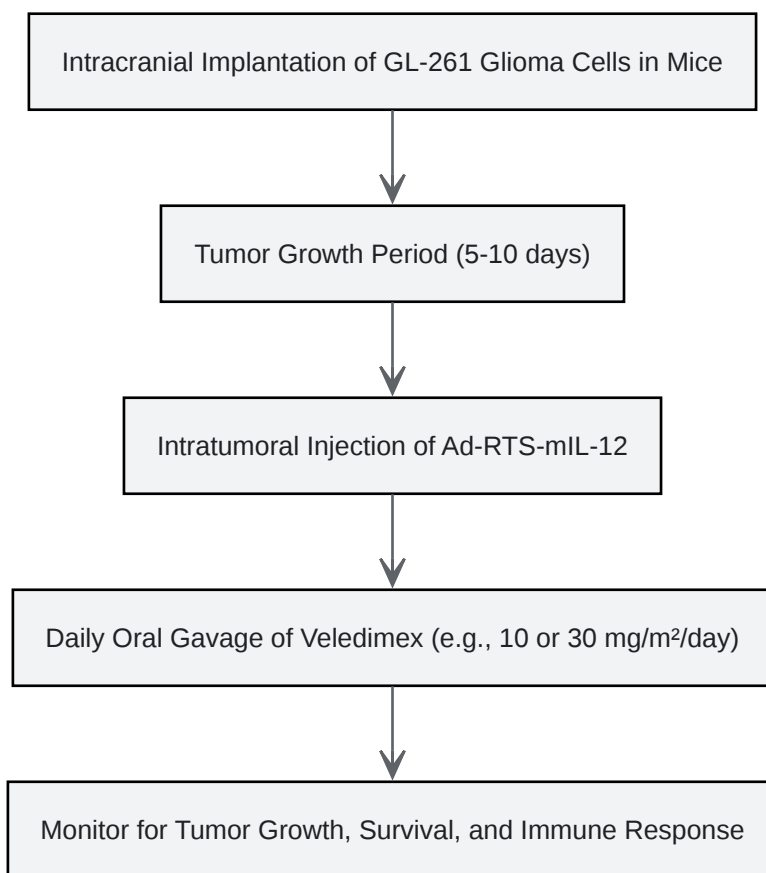
Administration of Ad-RTS-mIL-12

- Vector: Replication-incompetent adenoviral vector encoding murine IL-12 under the control of the RTS® promoter (Ad-RTS-mIL-12).
- Procedure:
 - At a designated time post-tumor implantation (e.g., 5-10 days), re-anesthetize the tumor-bearing mice.
 - Using a stereotactic frame, perform an intratumoral injection of Ad-RTS-mIL-12. The precise coordinates should target the previously implanted tumor.
 - The viral particle dose should be optimized for the specific study. Human clinical trials have used doses around 2×10^{11} viral particles.

Preparation and Administration of Veledimex Racemate (Oral Gavage)

- Formulation:
 - Veledimex is reported to be soluble in DMSO and insoluble in water.

- A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 0.5% carboxymethyl cellulose (CMC) with a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in suspension.
- Suggested Vehicle Preparation:
 - Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.
 - Add Tween 80 to a final concentration of 0.1% (v/v).
 - Dissolve the required amount of Veledimex in a minimal volume of DMSO.
 - Add the Veledimex-DMSO solution to the CMC/Tween 80 vehicle and vortex thoroughly to create a homogenous suspension. Prepare fresh daily.
- Dosing:
 - Preclinical studies in mice have used doses of 10 or 30 mg/m²/day. To convert this to a mg/kg dose for mice, a standard conversion factor of 3 is used (i.e., divide the mg/m² dose by 3 to get an approximate mg/kg dose).
 - Example Calculation: $10 \text{ mg/m}^2/\text{day} \div 3 \approx 3.33 \text{ mg/kg/day}$.
- Procedure (Oral Gavage):
 - Calculate the required volume of the Veledimex suspension based on the animal's body weight and the desired dose.
 - Administer the suspension once daily via oral gavage using a proper-sized, blunt-tipped gavage needle.
 - The duration of administration will depend on the study design.



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General experimental workflow for in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative data from a preclinical study of Ad-RTS-mIL-12 and Veledimex in a murine glioma model.

Table 1: Veledimex Dosing and Administration in Mice

Parameter	Details
Route of Administration	Oral Gavage
Dosing Regimen	10 mg/m ² /day
30 mg/m ² /day	
Frequency	Once daily
Vehicle	Not specified, suggested vehicle: 0.5% CMC, 0.1% Tween 80 in water

Table 2: Survival Outcomes in GL-261 Glioma-Bearing Mice

Treatment Group	Median Survival (days)	% Survival at Day 85
Vehicle Control	23	0%
Ad-RTS-mIL-12 + Veledimex (10 or 30 mg/m ² /day)	Not reached (study terminated at day 85)	65%
Bevacizumab	20	0%
Temozolomide	33	Not reported
Anti-PD-1 Antibody	37	Not reported

Data from: Barrett et al., Cancer Gene Ther., 2018.

Conclusion

The combination of Ad-RTS-IL-12 and the oral activator ligand Veledimex represents a promising, controllable approach to cancer immunotherapy. The protocols and data presented here provide a framework for conducting in vivo studies to further evaluate this therapeutic strategy. Successful implementation of these studies relies on the precise delivery of both the viral vector to the tumor site and the systemic, oral administration of Veledimex to induce localized IL-12 expression. Future studies should continue to optimize dosing schedules and explore combinations with other immunotherapies.

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